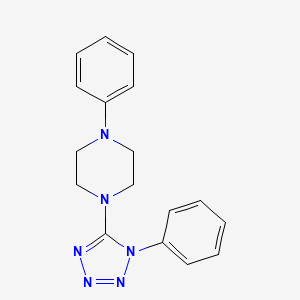

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains phenyl groups (ring structures derived from benzene) and a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and nitrogen atoms. The piperazine ring is flexible, which could allow the molecule to adopt a variety of conformations. The electron-rich nitrogen atoms in the tetrazole ring could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .Applications De Recherche Scientifique

Synthesis and Characterization

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine and its derivatives are extensively researched for their synthesis and spectral characterization. For example, a study demonstrated the synthesis of piperazine derivatives through a four-component cyclocondensation, highlighting their potential for further biological evaluation due to their excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014). Another research focused on the design and synthesis of novel derivatives featuring the piperazine scaffold, exploring their pharmacological evaluations including antidepressant and antianxiety activities (J. Kumar et al., 2017).

Antimicrobial and Antitumor Activities

Further investigations into piperazine derivatives have shown promising antibacterial and antitumor activities. One study developed bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which displayed potent antibacterial efficacies and effective biofilm inhibition activities, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020). In the realm of cancer research, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed significant antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).

Crystal Structure and Biological Evaluation

The structural and biological evaluation of novel piperazine derivatives has also been a focus of research. For instance, the crystal structure studies and Hirshfeld surface analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed insights into the nature of intermolecular contacts, providing a foundation for understanding their biological activities (Kumara et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to inhibitSteroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (like sts) and inhibit their activity . This inhibition could lead to a decrease in the production of active hormones, thereby affecting the growth and proliferation of hormone-dependent cells .

Biochemical Pathways

Given its potential role as an sts inhibitor, it may impact the steroidogenesis pathway . By inhibiting STS, the conversion of inactive steroid sulfates to active hormones could be reduced, affecting downstream processes such as cell growth and proliferation .

Result of Action

Based on its potential role as an sts inhibitor, it could potentially reduce the availability of active hormones for cancer cells, thereby inhibiting their growth and proliferation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-4-(1-phenyltetrazol-5-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-3-7-15(8-4-1)21-11-13-22(14-12-21)17-18-19-20-23(17)16-9-5-2-6-10-16/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKOOYZIYKTZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)

![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)